9,10,12-Trimethoxyoctadecanoic acid methyl ester
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Overview
Description
9,10,12-Trimethoxyoctadecanoic acid methyl ester is a chemical compound with the molecular formula C22H44O5 and a molecular weight of 388.58 g/mol . It is a derivative of octadecanoic acid, featuring three methoxy groups at the 9th, 10th, and 12th positions on the carbon chain. This compound is primarily used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10,12-Trimethoxyoctadecanoic acid methyl ester typically involves the esterification of 9,10,12-trimethoxyoctadecanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The final product is purified through distillation and recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
9,10,12-Trimethoxyoctadecanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
9,10,12-Trimethoxyoctadecanoic acid methyl ester has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 9,10,12-Trimethoxyoctadecanoic acid methyl ester involves its interaction with specific molecular targets and pathways. The methoxy groups and ester functionality play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological and chemical effects, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 9,12,13-Trimethoxyoctadecanoic acid methyl ester
- 9,12,15-Octadecatrienoic acid methyl ester
Comparison
Compared to similar compounds, 9,10,12-Trimethoxyoctadecanoic acid methyl ester is unique due to the specific positioning of its methoxy groups. This unique structure imparts distinct chemical and physical properties, making it suitable for specialized applications .
Properties
Molecular Formula |
C22H44O5 |
---|---|
Molecular Weight |
388.6 g/mol |
IUPAC Name |
methyl 9,10,12-trimethoxyoctadecanoate |
InChI |
InChI=1S/C22H44O5/c1-6-7-8-12-15-19(24-2)18-21(26-4)20(25-3)16-13-10-9-11-14-17-22(23)27-5/h19-21H,6-18H2,1-5H3 |
InChI Key |
GLSGCNPLAXVIFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC(C(CCCCCCCC(=O)OC)OC)OC)OC |
Origin of Product |
United States |
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